Cas no 3641-14-3 (Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate)
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-amino-4H-[1,2,4]triazole-3-carboxylate
- 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester
- 1H-5-Amino-1,2,4-trazole-3-caboxylic acid methyl ester
- 2,4-TRIAZOLE-3-CARBOXYLIC ACID, 5-AMINO-1H- METHYL ESTER
- methyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate
- Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride
- Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate Sulfate Salt
- methyl 5-amino-2H-1,2,4-triazole-3-carboxylate
- s-Triazole-3-carboxylicacid, 5-amino-, methyl ester (7CI,8CI)
- 3-Amino-5-(methoxycarbonyl)-1,2,4-triazole
- NSC 139097
- Methyl 5-Amino-1,2,4-triazole-3-carboxylate
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester
- methyl 5-amino-4H-1,2,4-triazole-3-carboxylate
- 33BDL3S99S
- Methyl-5-amino-1H-1,2,4-triazole-3-carboxylate
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester
- 5-Amino
- DTXSID10189936
- AKOS000271130
- UNII-33BDL3S99S
- NSC139097
- OSZNPKRMPBUQLB-UHFFFAOYSA-N
- Z56886405
- SCHEMBL368898
- F0848-0390
- 2,4-Triazole-3-carboxylicacid,5-amino-1h-methylester;5-Amino-1h-1,2,4-Triazole-3-Carboxylic Acid Methyl Ester Sulfate;Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate;3-Amino-5-(methoxycarbonyl)-1,2,4-triazole;5-Amino-1h-1,2,4-Triazole-3-Carboxylic Acid Met
- AKOS001476175
- FT-0683083
- methyl 5-amino-1H-[1,2,4]TRIAZOLE-3-carboxylate
- SY025877
- AS-17581
- 5-Amino-1H-1,2,4-triazole-3-carboxylicacidmethylester
- EINECS 222-869-7
- 5-Amino-1H-[1,2,4]-triazole-3-carboxylic acid methyl ester, 96%
- NSC-139097
- A25540
- MFCD00297193
- CS-W011023
- MFCD02695363
- 1H-1,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester
- 5-Amino-1H-[1,2,4]triazole-3-carboxylic acid methyl ester
- 3-amino-5-methoxycarbonyl-s-triazole
- 3641-14-3
- EN300-04304
- methyl 3-amino-1,2,4-triazole-5-carboxylate
- s-Triazole-3-carboxylic acid, methyl ester
- 5-AMINO-1H-(1,2,4)TRIAZOLE-3-CARBOXYLIC ACID METHYL ESTER
- NS00030036
- AKOS001445310
- methyl 5-amino-4H-s-triazole-3-carboxylate
- W-106618
- Methyl5-Amino-1,2,4-triazole-3-carboxylate
- AM20090581
- s-Triazole-3-carboxylic acid, 5-amino-, methyl ester
- DTXCID70112427
- STK261334
- BBL005409
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-, methyl ester (9CI)
- 1H-1,2,4-triazole-3-carboxylic acid, 5-amino-, methyl ester, hydrochloride
- ALBB-010740
- Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
-
- MDL: MFCD14525472
- Inchi: 1S/C4H6N4O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H3,5,6,7,8)
- InChI Key: OSZNPKRMPBUQLB-UHFFFAOYSA-N
- SMILES: O(C)C(C1=NC(N)=NN1)=O
Computed Properties
- Exact Mass: 142.04900
- Monoisotopic Mass: 142.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: -0.2
- Topological Polar Surface Area: 93.9
Experimental Properties
- Color/Form: Not determined
- Density: 1.505
- Melting Point: 218-222 °C (lit.)
- Boiling Point: 379°C at 760 mmHg
- Flash Point: 183°C
- Refractive Index: 1.613
- PSA: 93.89000
- LogP: -0.24530
- Solubility: Not determined
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H317
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 43
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- Risk Phrases:R43
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037718-25g |
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate |
3641-14-3 | 97% | 25g |
$325.22 | 2023-09-02 | |
| Alichem | A449037718-100g |
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate |
3641-14-3 | 97% | 100g |
$990.04 | 2023-09-02 | |
| Ambeed | A210903-1g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 1g |
$5.0 | 2025-02-26 | |
| Ambeed | A210903-5g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 5g |
$10.0 | 2025-02-26 | |
| Ambeed | A210903-10g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 10g |
$19.0 | 2025-02-26 | |
| Ambeed | A210903-25g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 25g |
$28.0 | 2025-02-26 | |
| Ambeed | A210903-100g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 100g |
$102.0 | 2025-02-26 | |
| Ambeed | A210903-500g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 500g |
$460.0 | 2025-02-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20455-1g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 1g |
¥21.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20455-5g |
Methyl 5-Amino-1,2,4-triazole-3-carboxylate |
3641-14-3 | 95% | 5g |
¥45.0 | 2024-04-18 |
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Suppliers
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Research Brief on Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 3641-14-3): Recent Advances and Applications
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 3641-14-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic pathways, biological activities, and emerging applications.
One of the most notable advancements in the study of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is its role as a precursor in the synthesis of triazole-based scaffolds. Triazole derivatives are known for their broad-spectrum biological activities, and recent research has demonstrated that modifications to the core structure of this compound can enhance its pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of this compound into novel triazole hybrids, which exhibited potent inhibitory effects against bacterial pathogens such as Staphylococcus aureus and Escherichia coli.
In addition to its antimicrobial potential, Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate has also been investigated for its anticancer properties. A recent preclinical study demonstrated that derivatives of this compound could selectively target cancer cell lines by inhibiting key enzymes involved in cell proliferation. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's ability to induce apoptosis in breast cancer cells while showing minimal toxicity to normal cells, suggesting its promise as a lead compound for further development.
The synthetic versatility of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate has also been a focal point of recent research. Advances in green chemistry have led to the development of more efficient and environmentally friendly synthetic routes for this compound. For example, a 2022 study in Organic Process Research & Development described a solvent-free catalytic method for its synthesis, which not only improved yield but also reduced waste generation. Such innovations are critical for scaling up production while adhering to sustainable practices.
Looking ahead, the potential applications of Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate extend beyond traditional drug discovery. Emerging research suggests its utility in materials science, particularly in the design of functional polymers and coatings with antimicrobial properties. Furthermore, its role in agrochemical research is being explored, with preliminary studies indicating its efficacy as a plant growth regulator. These diverse applications underscore the compound's significance in interdisciplinary research.
In conclusion, Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS: 3641-14-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its synthetic pathways, biological activities, and potential applications, paving the way for future innovations. As research progresses, this compound is likely to play an increasingly important role in the development of novel therapeutics and functional materials.
3641-14-3 (Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate) Related Products
- 4928-88-5(Methyl 1H-1,2,4-triazole-3-carboxylate)
- 142782-22-7(Methyl 5-amino-4H-1,2,4-triazole-3-carboxylate hydrochloride)
- 63666-11-5(ethyl 5-amino-4H-1,2,4-triazole-3-carboxylate)
- 297149-39-4(1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,propylester(9CI))
- 304655-78-5(3-Amino-1,2,4-Triazole-5-Carboxylic Acid Hydrate)
- 3641-13-2(5-Amino-4H-1,2,4-triazole-3-carboxylic Acid)
- 90111-84-5(1H-1,2,4-Triazole-3-carboxylicacid, 5-amino-, pentyl ester)
- 91163-35-8(1H-1,2,4-Triazole-3-carboxylicacid, 5-amino-, 3-methylbutyl ester)
- 53566-46-4(1H-1,2,4-Triazole-3-carboxylicacid, 5-azido-, methyl ester)
- 297149-37-2(1H-1,2,4-Triazole-3-carboxylicacid,5-amino-,butylester(9CI))